molecular formula C8H9NO4 B1459035 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1506609-82-0

4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1459035
CAS No.: 1506609-82-0
M. Wt: 183.16 g/mol
InChI Key: MQYMFMHHYQPGJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” involves acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine .

Scientific Research Applications

Structural Analysis and Characterization

  • Characterization through NMR Analysis : The structural properties of related compounds, such as 4‐hydroxy‐3,5,6‐trichloropyridine‐2‐carboxylic acid, have been extensively studied using NMR analysis. Techniques like one‐bond chlorine‐isotope effect in 13C NMR have proven effective in identifying chlorinated carbons, which can be applied to similar compounds like 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid for structural analysis (Irvine, Cooper, & Thornburgh, 2008).

Synthesis and Applications in Organic Chemistry

  • Heterocyclic Derivative Syntheses : This compound is useful in the synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These derivatives are obtained through oxidative cyclization-alkoxycarbonylation reactions, demonstrating the compound's role in diverse organic syntheses (Bacchi et al., 2005).
  • Diversity-Oriented Synthesis : The compound is integral to the diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing its versatility in the creation of a wide range of chemically diverse products (Baškovč et al., 2012).

Spectroscopic Analysis and Labeling

  • Fluorescence and Spectroscopic Properties : Pyridine derivatives related to this compound have been studied for their optical and fluorescence properties. This research is crucial in developing fluorescent labeling reagents and understanding the effects of substituents on emission spectra, which can be applicable to the compound (Cetina et al., 2010).
  • Fluorophore Application : Derivatives of similar compounds have been used as novel fluorophores with strong fluorescence in a wide pH range, highlighting potential applications in biomedical analysis and labeling (Hirano et al., 2004).

Electrochemical and Medicinal Chemistry

  • Electrochemical Reduction Studies : Research into the electrochemical reduction of dihydropyridine derivatives in aprotic mediums has been conducted, which can provide insights into the electrochemical properties of similar compounds (Kadysh et al., 1978).
  • Potential in Antimicrobial Activity : Some quinoline derivatives, which share structural similarities, have shown antimicrobial activity, suggesting potential research avenues for similar compounds in medicinal chemistry (Agui et al., 1977).

Future Directions

The future directions for the study of “4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” could involve further exploration of its potential anti-inflammatory properties, as suggested by studies on similar compounds . Additionally, more research is needed to fully understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Biochemical Analysis

Biochemical Properties

4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The interaction between this compound and NADPH oxidase can modulate the enzyme’s activity, leading to changes in ROS levels and oxidative stress within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can alter cellular responses to external stimuli and stressors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as transcription factors and receptors. For instance, this compound can bind to the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in regulating immune responses and inflammation. By inhibiting NF-κB activity, this compound can reduce the expression of pro-inflammatory genes and mitigate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme temperatures. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. By modulating these enzymes, this compound can affect the metabolism of other compounds and alter metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can influence the localization and accumulation of this compound in specific tissues, affecting its overall bioavailability and activity .

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-9-4-5(8(11)12)6(13-2)3-7(9)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYMFMHHYQPGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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